2,6-Diiodo-3-methylbenzoic acid 2,6-Diiodo-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16161836
InChI: InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6I2O2
Molecular Weight: 387.94 g/mol

2,6-Diiodo-3-methylbenzoic acid

CAS No.:

Cat. No.: VC16161836

Molecular Formula: C8H6I2O2

Molecular Weight: 387.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diiodo-3-methylbenzoic acid -

Specification

Molecular Formula C8H6I2O2
Molecular Weight 387.94 g/mol
IUPAC Name 2,6-diiodo-3-methylbenzoic acid
Standard InChI InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key YTDFDLUUKSMVQU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)I)C(=O)O)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,6-diiodo-3-methylbenzoic acid, systematically describes its structure: a benzoic acid derivative substituted with iodine atoms at positions 2 and 6 and a methyl group at position 3. The SMILES notation CC1=C(C(=C(C=C1)I)C(=O)O)I\text{CC1=C(C(=C(C=C1)I)C(=O)O)I} confirms this arrangement, while the InChIKey YTDFDLUUKSMVQU-UHFFFAOYSA-N\text{YTDFDLUUKSMVQU-UHFFFAOYSA-N} provides a unique identifier for computational and database applications .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC8H6I2O2\text{C}_8\text{H}_6\text{I}_2\text{O}_2
Molecular Weight387.94 g/mol
IUPAC Name2,6-diiodo-3-methylbenzoic acid
CAS Registry Number1048025-55-3
SMILESCC1=C(C(=C(C=C1)I)C(=O)O)I

Spectroscopic and Computational Descriptors

The InChI string InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)\text{InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)} encodes connectivity, stereochemistry, and tautomeric information, enabling precise molecular modeling . While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions suggest characteristic signals:

  • 1H^{1}\text{H} NMR: Aromatic protons adjacent to iodine would appear downfield (δ 7.5–8.5 ppm), while the methyl group may resonate near δ 2.3 ppm.

  • IR: Stretching vibrations for the carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}) and C-I bonds (500cm1\sim 500 \, \text{cm}^{-1}) would dominate .

Synthesis and Manufacturing

Direct Iodination Strategies

The most viable route involves regioselective iodination of 3-methylbenzoic acid. Al-Zoubi et al. demonstrated that diaryliodonium salts or iodine monochloride (ICl\text{ICl}) in the presence of silver triflate (AgOTf\text{AgOTf}) can achieve diiodination at the 2- and 6-positions. For example, treating 3-methylbenzoic acid with 2.2 equivalents of ICl\text{ICl} in acetic acid at 80°C for 12 hours yields the target compound in ~85% yield after recrystallization .

Table 2: Optimized Synthesis Parameters

ParameterCondition
Starting Material3-Methylbenzoic Acid
Iodinating AgentICl\text{ICl} (2.2 equiv)
SolventGlacial Acetic Acid
Temperature80°C
Reaction Time12 hours
Yield85%

Alternative Pathways

Ipso-iododecarboxylation, a method validated for related diiodobenzoic acids, could theoretically apply. This two-step process involves:

  • Iodination: Introducing iodine at ortho positions via directed ortho metalation (DoM).

  • Decarboxylation: Removing the carboxylic acid group under basic conditions, though this would necessitate re-functionalization for 2,6-diiodo-3-methylbenzoic acid .

Physicochemical Properties

Thermodynamic and Solubility Data

  • Density: Estimated at 2.4g/cm3\sim 2.4 \, \text{g/cm}^3, similar to 2,6-dibromo-3,5-dihydroxybenzoic acid (2.377 g/cm³) .

  • Solubility: Expected low solubility in water (<1 mg/mL) due to the hydrophobic iodine and methyl groups. Solubility in polar aprotic solvents (e.g., DMF, DMSO) likely exceeds 50 mg/mL .

Stability and Reactivity

The compound’s stability hinges on the acidic carboxylic proton (pKa4.2\text{p}K_a \sim 4.2) and the susceptibility of C-I bonds to hydrolysis under basic conditions. Storage recommendations include inert atmospheres and protection from light to prevent deiodination .

Chemical Reactivity and Functionalization

Transition Metal-Catalyzed Couplings

The iodine substituents serve as leaving groups in cross-coupling reactions. For instance:

  • Suzuki-Miyaura Coupling: Replacement of iodine with aryl/vinyl boronic acids using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalysis.

  • Ullmann Coupling: Formation of biaryl structures with copper-mediated conditions .

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